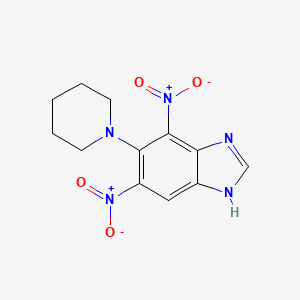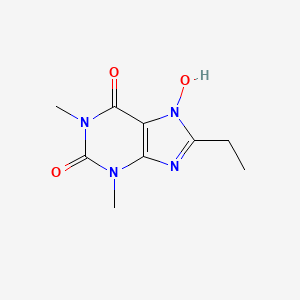
Theophylline, 8-ethyl-7-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(β-Hydroxyethyl)theophylline involves the reaction of theophylline with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product[2][2].
Industrial Production Methods
Industrial production of 7-(β-Hydroxyethyl)theophylline involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The final product is then purified through crystallization and filtration techniques[2][2].
Análisis De Reacciones Químicas
Types of Reactions
7-(β-Hydroxyethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted theophylline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound in studies of phosphodiesterase inhibition and xanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating respiratory diseases, particularly asthma and COPD.
Industry: Utilized in the formulation of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 7-(β-Hydroxyethyl)theophylline involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle, reduction of airway inflammation, and improved airflow in patients with respiratory diseases. The compound also blocks adenosine receptors, contributing to its bronchodilator effects .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A closely related methylxanthine derivative with similar pharmacological properties.
Caffeine: Another methylxanthine that acts as a central nervous system stimulant.
Theobromine: A methylxanthine found in cocoa that has mild stimulant effects.
Uniqueness
7-(β-Hydroxyethyl)theophylline is unique due to its specific hydroxyl and ethyl substitutions, which enhance its phosphodiesterase inhibitory activity and therapeutic potential compared to other methylxanthines .
Propiedades
Número CAS |
4227-23-0 |
|---|---|
Fórmula molecular |
C9H12N4O3 |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
8-ethyl-7-hydroxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-4-5-10-7-6(13(5)16)8(14)12(3)9(15)11(7)2/h16H,4H2,1-3H3 |
Clave InChI |
ITRUVIVYASWBGL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N1O)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



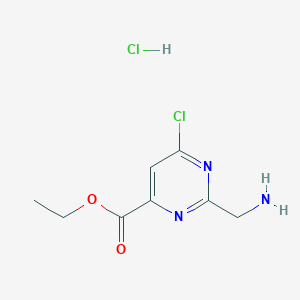

![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)
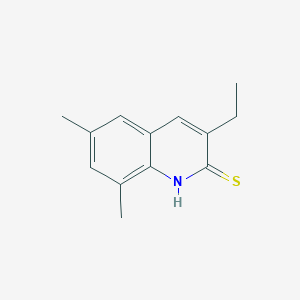

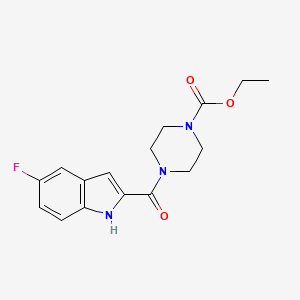
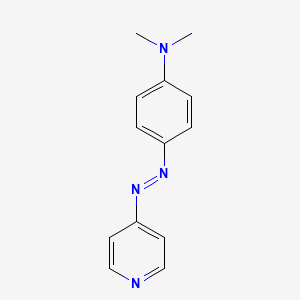
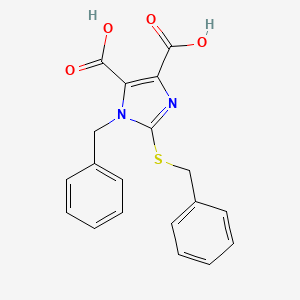
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)

![1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14167846.png)
